N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-methylpropyl (isobutyl) group and at the 2-position with a furan-2-carboxamide moiety. This structure positions it within a class of bioactive molecules studied for pesticidal and plant growth-regulating activities .
Properties
Molecular Formula |
C11H13N3O2S |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C11H13N3O2S/c1-7(2)6-9-13-14-11(17-9)12-10(15)8-4-3-5-16-8/h3-5,7H,6H2,1-2H3,(H,12,14,15) |
InChI Key |
BECCQULPKISVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving appropriate precursors such as 1,4-dicarbonyl compounds.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan-thiadiazole intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiadiazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary primarily in substituents on the thiadiazole ring and the carboxamide moiety. Key comparisons include:
Key Observations :
- Sulfur-Containing Groups : Thioether linkages (e.g., butan-2-ylsulfanyl ) introduce flexibility but reduce polarity compared to rigid carboxamide groups.
A. Pesticidal Activity
- N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide : While direct data are unavailable, structurally related compounds like tebuthiuron (N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea) exhibit herbicidal activity by inhibiting photosynthesis .
- Compound 5j : Demonstrated moderate insecticidal activity in preliminary screens, likely due to the 4-chlorobenzylthio group enhancing target binding.
B. Plant Growth Regulation
- N-(5-Tetrazolyl)-N′-arylacylurea Derivatives : Analogous compounds with tetrazole and urea moieties showed cytokinin-like activity, promoting cell division in plants.
- N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylurea : Exhibited auxin-like activity, suggesting that carboxamide-thiadiazole hybrids may similarly influence plant hormone pathways.
Biological Activity
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on recent studies, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives, characterized by a thiadiazole ring fused with a furan-2-carboxamide moiety. Its IUPAC name is N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-furan-2-carboxamide, and it has a molecular formula of C15H21N3O3S. The structural features contribute to its biological activity by allowing interactions with various molecular targets in biological systems.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. In vitro studies demonstrated that this compound can inhibit the growth of several pathogenic microorganisms, suggesting its potential as an antimicrobial agent .
Inhibition of Monoamine Oxidase (MAO)
A significant area of research has focused on the inhibition of monoamine oxidase (MAO) enzymes, which are critical in neurochemistry. A study reported that certain thiadiazole derivatives exhibited considerable inhibitory activity against MAO-A and MAO-B isoforms. The compound's structural modifications influenced its potency, with some derivatives showing IC50 values in the low micromolar range .
| Compound | IC50 (μM) | MAO Type |
|---|---|---|
| 6b | 0.060 ± 0.002 | MAO-A |
| 6c | 0.241 ± 0.011 | MAO-A |
| Moclobemide | 0.021 ± 0.005 | MAO-A |
This table summarizes the inhibitory effects of different compounds on MAO-A activity.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiadiazole ring may inhibit enzymes involved in metabolic pathways, such as MAO.
- Protein Interactions : The furan moiety allows for hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, potentially altering their function.
- Cellular Pathway Modulation : The compound may interfere with cellular pathways linked to inflammation and cancer progression by affecting transcription factors and signaling cascades .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
Investigation into MAO Inhibition
A detailed study assessed the effects of various thiadiazole derivatives on human MAO-A activity through fluorometric assays. The findings demonstrated that modifications in the side chains significantly impacted inhibitory potency. Compound 6b emerged as one of the most effective inhibitors with an IC50 value indicating high potency against MAO-A .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
